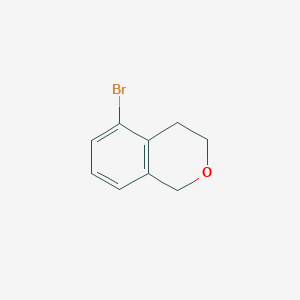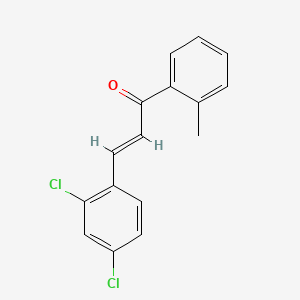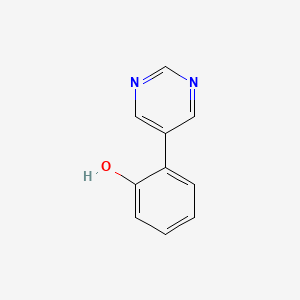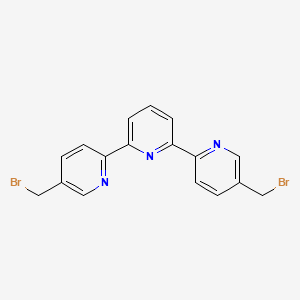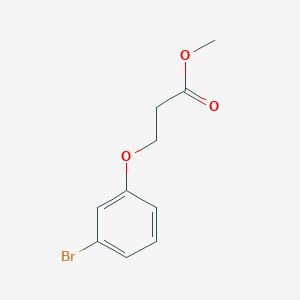
1-Benzyloxynaphthalene-4-boronic acid
Descripción general
Descripción
1-Benzyloxynaphthalene-4-boronic acid is a chemical compound with the CAS Number: 183170-90-3 . It has a molecular weight of 278.12 and its IUPAC name is 4-(benzyloxy)-1-naphthylboronic acid . The compound is solid in physical form .
Molecular Structure Analysis
The InChI code for 1-Benzyloxynaphthalene-4-boronic acid is 1S/C17H15BO3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis
1-Benzyloxynaphthalene-4-boronic acid is a solid at room temperature . and should be stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Suzuki–Miyaura Coupling
1-Benzyloxynaphthalene-4-boronic acid can be used in Suzuki–Miyaura (SM) coupling reactions . This is a type of carbon-carbon bond-forming reaction that is widely used in organic chemistry. The SM coupling reaction is popular due to its mild and functional group tolerant reaction conditions, and the relatively stable, readily prepared, and environmentally benign nature of the organoboron reagents .
Synthesis of Biaryl Compounds
The Suzuki–Miyaura coupling reaction is particularly useful for the synthesis of biaryl compounds . These are organic compounds that contain two aromatic rings. Biaryl compounds are important in a wide range of fields, including pharmaceuticals, agrochemicals, and materials science.
Transition Metal Catalysis
Organoboron compounds like 1-Benzyloxynaphthalene-4-boronic acid can be used in transition metal-catalyzed reactions . In these reactions, a transition metal catalyst facilitates the formation of new chemical bonds.
Synthesis of Heterocyclic Compounds
Organoboron compounds can be used in the synthesis of heterocyclic compounds . These are organic compounds that contain at least one atom other than carbon within the ring structure. Heterocyclic compounds are prevalent in many areas of chemistry and biology, including in many drugs and natural products.
Materials Science
In the field of materials science , organoboron compounds can be used in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and polymers .
Pharmaceutical Research
Organoboron compounds are used in pharmaceutical research for the development of new drugs . They can act as building blocks in the synthesis of complex organic molecules.
Mecanismo De Acción
Target of Action
The primary target of 1-Benzyloxynaphthalene-4-boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . The compound’s mode of Brønsted acidity depends on the medium .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Pharmacokinetics
The compound is known to be relatively stable, readily prepared, and generally environmentally benign .
Result of Action
The result of the compound’s action is the formation of a new Pd–C bond through oxidative addition . This bond is formed when palladium becomes oxidized through its donation of electrons .
Action Environment
The action of 1-Benzyloxynaphthalene-4-boronic acid is influenced by the reaction conditions. The success of the Suzuki–Miyaura coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses, if present and easy to do. Continue rinsing) .
Direcciones Futuras
Boronic acids, including 1-Benzyloxynaphthalene-4-boronic acid, have been increasingly utilized in diverse areas of research . This includes their use in chemical biology, medicinal chemistry, biomedical devices, and material chemistry . The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation, and the development of therapeutics .
Propiedades
IUPAC Name |
(4-phenylmethoxynaphthalen-1-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15BO3/c19-18(20)16-10-11-17(15-9-5-4-8-14(15)16)21-12-13-6-2-1-3-7-13/h1-11,19-20H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTNWPEUXFDDPFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C2=CC=CC=C12)OCC3=CC=CC=C3)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyloxynaphthalene-4-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-Oxabicyclo[3.2.0]heptan-7-amine](/img/structure/B3111478.png)
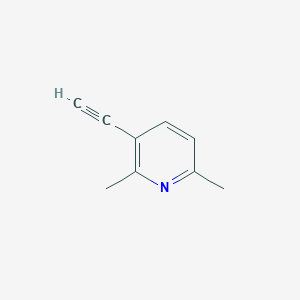
![Thieno[3,4-c]pyridine-1,3-diamine](/img/structure/B3111488.png)
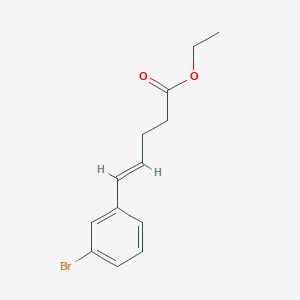
![Methyl 3-[(2-phenylethyl)amino]butanoate](/img/structure/B3111490.png)


